molecular formula C22H22N4O B1184042 VAFOQKVOZZYXTC-YADHBBJMSA-N

VAFOQKVOZZYXTC-YADHBBJMSA-N

Cat. No.: B1184042
M. Wt: 358.445
InChI Key: VAFOQKVOZZYXTC-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on the fragmented chemical terminology in and , it may belong to a class of substituted phenols or aromatic derivatives. For example, references isomers like 2-(methyl)-1-(2-methyl)phenol, 2-(methyl)-1-(3-methyl)phenol, and 2-(methyl)-1-(4-methyl)phenol, which are structurally related to phenolic compounds with methyl substitutions. These compounds are often studied for their physicochemical properties, reactivity, and applications in organic synthesis or industrial processes .

Unfortunately, the lack of clarity in the provided evidence (e.g., non-standard characters, encoding errors, and incomplete descriptions) prevents a definitive identification of the compound. Further context or access to chemical databases (e.g., PubChem, Reaxys) would be required to confirm its structure and properties.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.445

InChI

InChI=1S/C22H22N4O/c1-20(2)21(3)10-11-22(20,19(27)24-14-7-6-12-23-13-14)18-17(21)25-15-8-4-5-9-16(15)26-18/h4-9,12-13H,10-11H2,1-3H3,(H,24,27)/t21-,22+/m1/s1

InChI Key

VAFOQKVOZZYXTC-YADHBBJMSA-N

SMILES

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CN=CC=C5)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on VAFOQKVOZZYXTC-YADHBBJMSA-N is unavailable, the evidence hints at comparisons with structurally analogous compounds. Below is a synthesized analysis based on fragmented information from and :

Table 1: Comparison of Methyl-Substituted Phenolic Derivatives

Compound Name Molecular Formula Key Properties (Inferred) Applications/Reactivity
2-(methyl)-1-(2-methyl)phenol C8H10O High solubility in polar solvents Intermediate in organic synthesis
2-(methyl)-1-(3-methyl)phenol C8H10O Moderate acidity (pKa ~10) Antioxidant or stabilizer
2-(methyl)-1-(4-methyl)phenol C8H10O Enhanced thermal stability Polymer additive
Hypothesized VAFOQKVOZZYXTC... Unknown Likely similar to isomers above Pending structural confirmation

Key Findings

Structural Isomerism : The positional isomerism of methyl groups (ortho, meta, para) significantly influences physicochemical properties. For instance, para-substituted derivatives exhibit higher thermal stability due to reduced steric hindrance .

Reactivity: mentions redox reactions involving lanthanide ions (e.g., Gd³⁺, Dy³⁺), suggesting that phenolic derivatives may act as ligands or reducing agents in coordination chemistry .

Synthetic Utility: Methyl-substituted phenols are precursors for resins, dyes, and pharmaceuticals. Their electron-donating methyl groups enhance electrophilic substitution reactivity .

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